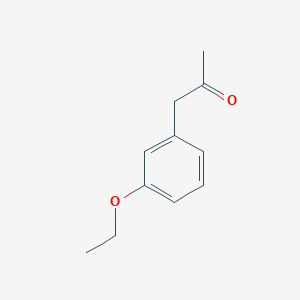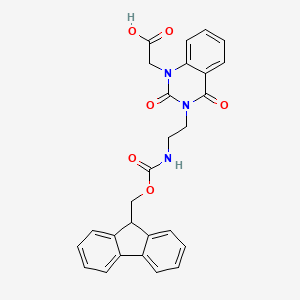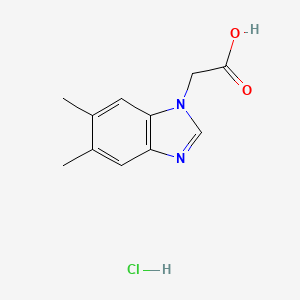
1-(3-Ethoxyphenyl)acetone
Descripción general
Descripción
1-(3-Ethoxyphenyl)acetone is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Ethoxyphenyl)acetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Ethoxyphenyl)acetone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Phenylglycine Derivatives : A paper details the use of Brønsted acid-catalyzed direct Mannich reactions for constructing beta-aminoketones. This reaction involves the use of phosphoric acid derivatives for the direct addition of acetyl acetone to N-Boc-protected arylimines, which is applicable in synthesizing various phenylglycine derivatives (Uraguchi & Terada, 2004).
Kinetics in Synthesis : Another research aims to develop and determine the kinetics of 1,5-bis (3'-ethoxy-4'-hydroxyphenyl)-1,4-pentadient-3-one synthesis from ethyl vanillin of various weights, acetone, and hydrochloric acid. It presents the formation of this compound following pseudo-first-order or zero-order reaction kinetics depending on the mass of ethyl vanillin used, showing the role of 1-(3-Ethoxyphenyl)acetone in understanding chemical reaction kinetics (Mumpuni et al., 2021).
Nonlinear Optical Properties : Research on various compounds, including 1-(3-Ethoxyphenyl)acetone derivatives, has explored their potential in nonlinear optical applications. The study investigates the third-order nonlinear optical properties of hydrazones, a derivative class, suggesting their potential for optical device applications like limiters and switches (Naseema et al., 2010).
Organic Synthesis and Characterization : Several papers have focused on the synthesis and characterization of compounds involving 1-(3-Ethoxyphenyl)acetone. For instance, research on the synthesis of chalcone derivative compounds showed potential in second harmonic generation, indicating applications in organic nonlinear optics (Indira et al., 2002).
Catalysis and Reaction Studies : Another application is found in studying the catalytic properties of certain compounds derived from or related to 1-(3-Ethoxyphenyl)acetone. For example, the cyclization of certain propanols to chromans using catalysts is detailed in one paper, showing its role in understanding and improving catalytic reactions (Houghton et al., 1984).
Propiedades
IUPAC Name |
1-(3-ethoxyphenyl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-13-11-6-4-5-10(8-11)7-9(2)12/h4-6,8H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMQTUCSSXMONU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxyphenyl)acetone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[2-[(9H-Fluoren-9-ylmethoxycarbonyl)amino]ethyl]dibenzofuran-4-propionic acid](/img/structure/B7791423.png)
![3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B7791433.png)
![2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B7791436.png)
![1-[3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B7791442.png)
![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B7791450.png)



![1-(3,4-dichlorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B7791480.png)



